3-Isothiocyanato-2,6-dimethyl-pyridine
Overview
Description
3-Isothiocyanato-2,6-dimethyl-pyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2,6-dimethyl-pyridine typically involves the reaction of 2,6-dimethylpyridine with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 2,6-dimethylpyridine with thiophosgene in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety when handling reactive intermediates like thiophosgene. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-2,6-dimethyl-pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with electron-deficient alkenes or alkynes to form heterocyclic compounds.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile at room temperature.
Cycloaddition Reactions: Electron-deficient alkenes or alkynes are used as reactants, often in the presence of a catalyst such as a Lewis acid.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
3-Isothiocyanato-2,6-dimethyl-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-2,6-dimethyl-pyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
3-Isothiocyanato-pyridine: Similar structure but without the methyl groups at the 2 and 6 positions.
2-Isothiocyanato-6-methyl-pyridine: Similar structure with only one methyl group at the 6 position.
4-Isothiocyanato-2,6-dimethyl-pyridine: Similar structure with the isothiocyanate group at the 4 position instead of the 3 position.
Uniqueness
3-Isothiocyanato-2,6-dimethyl-pyridine is unique due to the specific positioning of the isothiocyanate group and the two methyl groups. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-isothiocyanato-2,6-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-3-4-8(9-5-11)7(2)10-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFWDTFSNPVLLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N=C=S)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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